REACTION_SMILES
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[CH3:1][c:2]1[cH:3][cH:4][c:5]([NH2:6])[cH:7][cH:8]1.[CH3:23][c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1.[c:9]1(-[c:17]2[cH:18][cH:19][cH:20][cH:21][cH:22]2)[cH:10][cH:11][c:12]([CH:15]=[O:16])[cH:13][cH:14]1>>[CH3:1][c:2]1[cH:3][cH:4][c:5]([N:6]=[CH:15][c:12]2[cH:11][cH:10][c:9](-[c:17]3[cH:18][cH:19][cH:20][cH:21][cH:22]3)[cH:14][cH:13]2)[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(N)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(-c2ccccc2)cc1
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Name
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Type
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product
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Smiles
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Cc1ccc(N=Cc2ccc(-c3ccccc3)cc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |